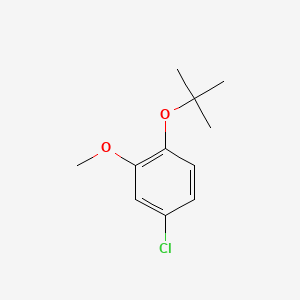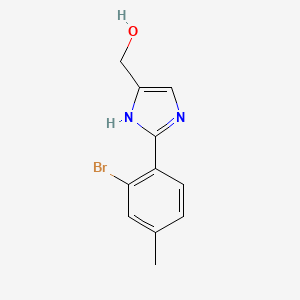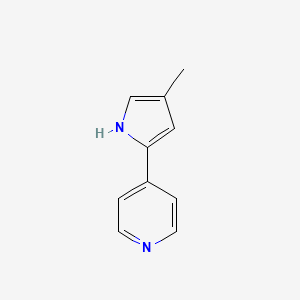
2-Chloro-5-ethyl-1-cyclohexenecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD11207308 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Méthodes De Préparation
The synthesis of MFCD11207308 involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the use of triazolo ring compounds, which are then converted into methanesulfonate crystal forms . The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
Analyse Des Réactions Chimiques
MFCD11207308 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations, leading to the formation of quaternary ammonium cations . These reactions are typically carried out under ambient conditions without the need for traditional chemical catalysts or oxidants . The major products formed from these reactions include quaternary ammonium compounds, which are significant in drug development .
Applications De Recherche Scientifique
MFCD11207308 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic transformations, including multicomponent reactions . In biology and medicine, it is explored for its potential in drug development due to its ability to form stable compounds with biological activity . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mécanisme D'action
The mechanism of action of MFCD11207308 involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, it interacts with water radical cations to form quaternary ammonium cations . This interaction is facilitated by the unique structure of the compound, which allows it to participate in these reactions under mild conditions.
Comparaison Avec Des Composés Similaires
MFCD11207308 can be compared with other similar compounds based on its structure and reactivity. Similar compounds include other triazolo ring compounds and methanesulfonate derivatives . What sets MFCD11207308 apart is its stability and ability to participate in a wide range of chemical reactions under mild conditions . This makes it a valuable compound for various scientific and industrial applications.
Conclusion
MFCD11207308 is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable reagent in synthetic transformations and drug development. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for exploring its full potential in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C9H13ClO |
|---|---|
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
2-chloro-5-ethylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C9H13ClO/c1-2-7-3-4-9(10)8(5-7)6-11/h6-7H,2-5H2,1H3 |
Clé InChI |
QYNMXCGOBRQCJE-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(=C(C1)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole](/img/structure/B13692200.png)




![Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13692236.png)


![(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13692261.png)
![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)

